molecular formula C14H10Cl2O4 B15087042 2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 477334-57-9

2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B15087042
CAS No.: 477334-57-9
M. Wt: 313.1 g/mol
InChI Key: UWHPVOXQTNTGRM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two phenyl rings, one of which is substituted with two chlorine atoms at the 2 and 4 positions, and the other with three hydroxyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2,4,6-trihydroxyacetophenone as the primary starting materials.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium.

    Reaction Conditions: The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete condensation.

    Isolation and Purification: The resulting product is then isolated by filtration and purified through recrystallization using solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone: Lacks one hydroxyl group compared to the target compound.

    2-(2,4-Dichlorophenyl)-1-(2,6-dihydroxyphenyl)ethanone: Lacks one hydroxyl group at a different position.

    2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)propanone: Has a propanone group instead of an ethanone group.

Uniqueness

2-(2,4-Dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of three hydroxyl groups on one phenyl ring, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

477334-57-9

Molecular Formula

C14H10Cl2O4

Molecular Weight

313.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C14H10Cl2O4/c15-8-2-1-7(10(16)4-8)3-11(18)14-12(19)5-9(17)6-13(14)20/h1-2,4-6,17,19-20H,3H2

InChI Key

UWHPVOXQTNTGRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

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